molecular formula C4H2BrF3N2 B1278561 5-Bromo-4-(trifluoromethyl)-1H-imidazole CAS No. 219534-99-3

5-Bromo-4-(trifluoromethyl)-1H-imidazole

Cat. No. B1278561
M. Wt: 214.97 g/mol
InChI Key: BHAQQAXRVFYODC-UHFFFAOYSA-N
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Description

5-Bromo-4-(trifluoromethyl)-1H-imidazole is a chemical compound with the molecular formula C5H2BrF3N2 . It is a derivative of imidazole, a heterocyclic organic compound. The compound contains a bromine atom and a trifluoromethyl group attached to the imidazole ring .


Synthesis Analysis

The synthesis of 5-Bromo-4-(trifluoromethyl)-1H-imidazole and its derivatives often involves the use of trifluoromethyl-containing building blocks or the direct introduction of a trifluoromethyl group . A ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

The molecular structure of 5-Bromo-4-(trifluoromethyl)-1H-imidazole is characterized by an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. One of the carbon atoms in the ring is substituted with a bromine atom, and another carbon atom is substituted with a trifluoromethyl group .


Chemical Reactions Analysis

The chemical reactions involving 5-Bromo-4-(trifluoromethyl)-1H-imidazole are diverse. For example, it can undergo reactions with amines to form substituted pyridines . The reaction conditions may vary depending on the specific reactants and the desired products .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-4-(trifluoromethyl)-1H-imidazole are influenced by its molecular structure. It has a molecular weight of 242.00 g/mol . The presence of the bromine atom and the trifluoromethyl group can affect its reactivity and other properties .

Scientific Research Applications

Trifluoromethylpyridines

  • Scientific Field : Agrochemical and Pharmaceutical Industries
  • Application Summary : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. They are used in the protection of crops from pests .
  • Methods of Application : The specific methods of application are not mentioned in the source. However, it is mentioned that the biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
  • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

5-Bromo-4-(trifluoromethyl)pyrimidine

  • Scientific Field : Chemical Synthesis
  • Application Summary : 5-Bromo-4-(trifluoromethyl)pyrimidine is used in the synthesis of functionalized 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine .
  • Methods of Application : The compound is prepared by reacting 5-bromo-4-(trifluoromethyl)-2-pyridylamine with bis(pinacolato)diboron under conventional conditions .
  • Results or Outcomes : The specific results or outcomes of this application are not mentioned in the source .
  • 5-Bromo-4-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C5H2BrF3N2 . It is used in chemical synthesis .
  • The compound is a liquid at room temperature and has a molecular weight of 226.98 .
  • The InChI code for the compound is 1S/C5H2BrF3N2/c6-3-1-10-2-11-4(3)5(7,8)9/h1-2H .
  • 5-Bromo-4-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C5H2BrF3N2 . It is used in chemical synthesis .
  • The compound is a liquid at room temperature and has a molecular weight of 226.98 .
  • The InChI code for the compound is 1S/C5H2BrF3N2/c6-3-1-10-2-11-4 (3)5 (7,8)9/h1-2H .

Safety And Hazards

5-Bromo-4-(trifluoromethyl)-1H-imidazole is considered hazardous. It can cause harm if swallowed, in contact with skin, or if inhaled. It can also cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future research directions for 5-Bromo-4-(trifluoromethyl)-1H-imidazole and its derivatives could involve the development of new synthetic methods and the exploration of their applications in various fields. It is expected that many novel applications of trifluoromethylpyridine, a structurally similar compound, will be discovered in the future .

properties

IUPAC Name

4-bromo-5-(trifluoromethyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrF3N2/c5-3-2(4(6,7)8)9-1-10-3/h1H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHAQQAXRVFYODC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442757
Record name 4-Bromo-5-(trifluoromethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-(trifluoromethyl)-1H-imidazole

CAS RN

219534-99-3
Record name 4-Bromo-5-(trifluoromethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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